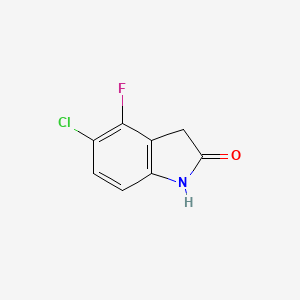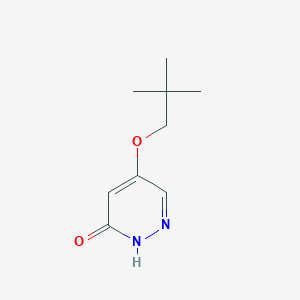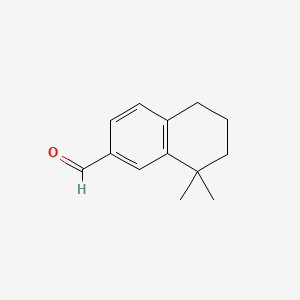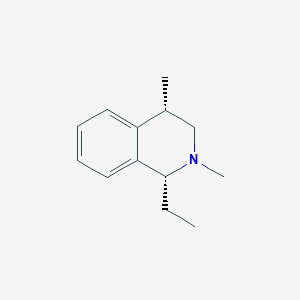
5,6-Diamino-4-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-4-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: Explored for therapeutic applications due to its biological activity.
Industry: Used in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-4-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
4-Methylquinoline: A methylated derivative with similar properties.
5,6-Diaminoquinoline: A related compound with amino groups at the 5 and 6 positions.
Uniqueness
5,6-Diamino-4-methylquinolin-2(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5,6-diamino-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-5-4-8(14)13-7-3-2-6(11)10(12)9(5)7/h2-4H,11-12H2,1H3,(H,13,14) |
Clé InChI |
HEOLREQLXJPVOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)



![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)



![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)



![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
